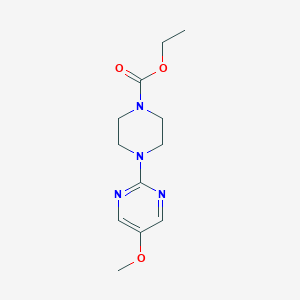
Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely recognized for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The presence of the piperazine ring in this compound contributes to its chemical reactivity and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-methoxypyrimidine-2-amine with ethyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and an acid or base catalyst.
Scientific Research Applications
Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring and the pyrimidine moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives and pyrimidine-containing compounds. Similar compounds include:
Ethyl 4-(5-(4-methylphenyl)pyrimidin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with a different substituent on the pyrimidine ring.
Ethyl 4-(5-(4-methoxypyrimidin-2-yl)piperazine-1-carboxylate: This compound has a similar structure but with a different substituent on the piperazine ring.
Piperidinecarboxylic acids: These compounds contain a piperidine ring with a carboxylic acid group and share some structural similarities with piperazine derivatives.
This compound stands out due to its unique combination of the piperazine and pyrimidine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
ethyl 4-(5-methoxypyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-3-19-12(17)16-6-4-15(5-7-16)11-13-8-10(18-2)9-14-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
HXGDBLWINRMASM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















